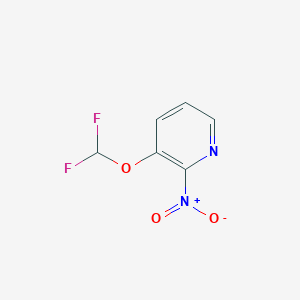

3-(Difluoromethoxy)-2-nitropyridine

Description

3-(Difluoromethoxy)-2-nitropyridine is a fluorinated pyridine derivative characterized by a nitro group at the 2-position and a difluoromethoxy group (-OCHF₂) at the 3-position. This compound is primarily utilized in research settings, particularly in pharmaceutical and agrochemical development, where fluorinated heterocycles are valued for their enhanced metabolic stability and bioavailability . Its commercial availability (e.g., from CymitQuimica in varying quantities) underscores its relevance in synthetic chemistry workflows .

The nitro group at the 2-position may influence aromatic electrophilic substitution patterns and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-(difluoromethoxy)-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-1-3-9-5(4)10(11)12/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAOBDSINGSZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292373 | |

| Record name | 3-(Difluoromethoxy)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-77-4 | |

| Record name | 3-(Difluoromethoxy)-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111637-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitropyridine with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-2-nitropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and purification methods is crucial to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(Difluoromethoxy)-2-aminopyridine, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Difluoromethoxy)-2-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-nitropyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their distinguishing features:

Electronic and Physicochemical Properties

- Fluorinated vs. This could alter reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .

- Trifluoromethyl vs. Difluoromethoxy : The trifluoromethyl group (-CF₃) in 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one is more lipophilic than -OCHF₂, which may improve membrane permeability but reduce solubility in polar solvents .

- Nitro Group Positioning: The 2-nitro substitution in the target compound versus 3-nitro in analogs (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) affects molecular planarity and steric interactions, which could influence binding to biological targets .

Analytical Characterization

- For instance, a related compound showed an LCMS m/z of 853.0 [M+H]⁺ and HPLC retention time of 1.31 minutes, suggesting moderate polarity . Comparatively, trifluoromethyl-containing analogs may exhibit longer retention times due to increased hydrophobicity.

Research and Industrial Relevance

- Pharmaceuticals : Fluorination strategies, as highlighted in , are pivotal in optimizing drug candidates. The target compound’s difluoromethoxy group could enhance bioavailability by reducing metabolic degradation .

- Agrochemicals : Fluorinated pyridines are explored as herbicides and insecticides, where stability under environmental conditions is crucial.

- Fluorescence Studies: Non-fluorinated analogs like 2-(4-Methoxyphenoxy)-3-nitropyridine have been investigated for fluorescence, suggesting that fluorination might quench or shift emission spectra due to electronic effects .

Biological Activity

3-(Difluoromethoxy)-2-nitropyridine is a compound belonging to the nitropyridine class, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by the presence of a difluoromethoxy group and a nitro group on the pyridine ring, suggests significant implications for its interaction with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H5F2N2O2. The difluoromethoxy group enhances the compound's lipophilicity , which may influence its interactions with biological targets. The electronegative fluorine atoms contribute to unique electronic properties that can affect the compound's reactivity and biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H5F2N2O2 |

| Molecular Weight | 189.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily influenced by its functional groups. The nitro group is known to participate in various redox reactions, while the difluoromethoxy group may enhance interaction with specific enzymes or receptors within biological systems. This compound has shown potential in several therapeutic areas, including cancer treatment and neuroprotection.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that nitropyridines could effectively inhibit tumor growth in xenograft models.

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective activity. They are believed to inhibit endoplasmic reticulum stress and apoptosis pathways, potentially reducing neuronal damage in conditions such as Alzheimer's disease .

- Anti-inflammatory Properties : The anti-inflammatory potential of nitropyridines has also been explored. Compounds with similar structures have been shown to modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, which is crucial in various inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation, induces apoptosis | |

| Neuroprotection | Reduces ER stress and apoptosis markers | |

| Anti-inflammatory | Modulates NF-kB signaling |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving the introduction of the difluoromethoxy and nitro groups onto the pyridine ring. This compound serves as a valuable building block in medicinal chemistry for developing more complex heterocyclic compounds with desired biological activities .

Future Directions

The ongoing research into this compound's biological activities suggests promising avenues for therapeutic applications. Future studies should focus on:

- In vivo studies to evaluate the efficacy and safety profile.

- Mechanistic studies to elucidate the specific pathways affected by this compound.

- Development of derivatives that may enhance its bioavailability and therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.